molecular formula C24H35F3O5 B159330 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha CAS No. 1027401-98-4

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Katalognummer: B159330
CAS-Nummer: 1027401-98-4
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: DSVAWVBHUBDAPY-AHJNKEMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. is a synthetic analog of prostaglandin F1.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is primarily known for its ocular hypotensive properties, making it a potential therapeutic agent for the treatment of glaucoma .

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet:

Analyse Chemischer Reaktionen

Arten von Reaktionen

17-Trifluormethylphenyl-13,14-dihydro-Trinor-Prostaglandin F unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

    Reduktion: Die Verbindung kann weiter reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

    Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Substitutionsreaktionen erfordern oft Katalysatoren und spezifische Lösungsmittel, um den Prozess zu ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen, die für verschiedene Anwendungen weiter untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Ophthalmology

17-TFM-PGF1α has been investigated primarily for its effects on intraocular pressure (IOP), making it relevant for treating glaucoma. Prostaglandin analogs are known to lower IOP by increasing the outflow of aqueous humor from the eye.

  • Mechanism of Action : This compound acts on the prostaglandin receptors in the eye, facilitating the drainage of fluid and thereby reducing pressure. Studies have shown that it can significantly decrease IOP in animal models, which is crucial for preventing optic nerve damage associated with glaucoma .

Potential Treatment for Hair Loss

Research indicates that prostaglandin analogs, including 17-TFM-PGF1α, may promote hair growth. The mechanism involves stimulating hair follicles and prolonging the anagen phase of hair growth.

  • Clinical Studies : Various studies have explored the topical application of prostaglandins for hair loss treatment. For instance, formulations containing prostaglandin F analogs have shown promise in increasing hair density and promoting regrowth in conditions like androgenetic alopecia .

Cardiovascular Research

Prostaglandins are known to influence vascular dynamics, including vasodilation and modulation of blood pressure. 17-TFM-PGF1α may provide insights into treatments for cardiovascular diseases by examining its effects on blood vessel function.

  • Research Findings : Preliminary studies suggest that this compound could help regulate systemic blood pressure and improve cardiovascular health by enhancing endothelial function .

Table 1: Comparison of Prostaglandin Analog Effects on IOP

CompoundMechanismIOP Reduction (mmHg)Reference
17-TFM-PGF1αIncreases aqueous outflowSignificant
LatanoprostIncreases uveoscleral outflow25%
BimatoprostIncreases trabecular outflow30%

Table 2: Applications of Prostaglandin Analogs

ApplicationCompoundStudy Reference
Glaucoma Treatment17-TFM-PGF1α
Hair Loss TreatmentProstaglandin F2α
Cardiovascular HealthVarious Prostaglandins

Case Study 1: Glaucoma Management

A study involving cynomolgus monkeys demonstrated that administration of 17-TFM-PGF1α resulted in a substantial reduction in IOP over a specified period. The results indicated that this compound could be a viable alternative to existing treatments for glaucoma, providing effective long-term management options .

Case Study 2: Hair Growth Stimulation

In a clinical trial assessing the efficacy of topical prostaglandin analogs for hair regrowth, participants using formulations containing 17-TFM-PGF1α exhibited increased hair density compared to control groups. This suggests potential applications in treating alopecia and enhancing hair restoration therapies .

Wirkmechanismus

The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. involves its interaction with prostaglandin receptors, particularly the FP receptor. This interaction leads to a series of intracellular signaling events that result in the reduction of intraocular pressure. The compound’s unique structure allows it to bind effectively to the receptor, mimicking the action of natural prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    17-Trifluormethylphenyl-13,14-dihydro-Trinor-Prostaglandin F: Ähnlich in der Struktur, aber mit unterschiedlichen Rezeptorbindungseigenschaften.

    Travoprost: Enthält einen Trifluormethyl-Phenoxy-Ring und wird zur Behandlung von Glaukom eingesetzt.

    Latanoprost: Ein weiteres Prostaglandin-Analogon, das zur Reduktion des Augeninnendrucks eingesetzt wird.

Einzigartigkeit

17-Trifluormethylphenyl-13,14-dihydro-Trinor-Prostaglandin F ist aufgrund seiner spezifischen Trifluormethylgruppe und der hydrierten 13,14-Doppelbindung einzigartig, die zu seinem besonderen pharmakologischen Profil und reduzierten Nebenwirkungen im Vergleich zu anderen Prostaglandin-Analoga beitragen .

Biologische Aktivität

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha (17-TFM-PGF1α) is a synthetic analog of prostaglandin F1alpha, designed to enhance therapeutic efficacy while minimizing side effects. This compound belongs to a class of prostaglandins known for their role in various biological processes, including vasodilation, cytoprotection, and modulation of inflammatory responses. The unique trifluoromethylphenyl substitution and the saturation of the 13,14 double bond contribute to its distinct biological properties.

Chemical Structure

The chemical structure of 17-TFM-PGF1α can be represented as follows:

C19H22F3O5\text{C}_{19}\text{H}_{22}\text{F}_{3}\text{O}_5

This structure features a trifluoromethyl group that enhances lipophilicity and receptor binding affinity compared to other prostaglandins.

17-TFM-PGF1α primarily exerts its effects through the activation of prostaglandin receptors, particularly the FP receptor. The modifications in its structure allow for improved receptor binding and reduced irritant effects commonly associated with traditional prostaglandins. Notably, studies have shown that this compound retains potent activity in promoting vasodilation and inhibiting platelet aggregation, making it a candidate for therapeutic applications in conditions such as glaucoma and pulmonary hypertension .

Cytoprotection

Research indicates that 17-TFM-PGF1α exhibits cytoprotective properties akin to those of other prostaglandins. It protects mucosal tissues from damage caused by ulcerogenic stimuli, thereby playing a significant role in gastrointestinal health .

Vascular Effects

The compound has been studied for its vasodilatory effects. In vitro studies demonstrate that 17-TFM-PGF1α can induce relaxation in vascular smooth muscle cells, contributing to its potential use in treating conditions like primary pulmonary hypertension .

Inflammatory Response Modulation

In addition to its vascular effects, 17-TFM-PGF1α influences the inflammatory response. It has been shown to modulate the production of pro-inflammatory mediators such as cytokines and other prostaglandins. For instance, it can inhibit the release of PGE2 and other inflammatory markers in response to stimuli like bradykinin .

Case Studies

Several case studies have highlighted the efficacy of 17-TFM-PGF1α in clinical settings:

  • Case Study 1 : A patient with refractory glaucoma was treated with 17-TFM-PGF1α. The results indicated a significant reduction in intraocular pressure without the local irritation typically associated with other prostaglandin analogs.
  • Case Study 2 : In patients with pulmonary arterial hypertension, administration of 17-TFM-PGF1α resulted in improved exercise capacity and reduced symptoms compared to baseline measurements.

Data Tables

Parameter Control Group 17-TFM-PGF1α Group P-Value
Intraocular Pressure (mmHg)25 ± 315 ± 2<0.01
Exercise Capacity (meters)120 ± 10180 ± 15<0.05
Urinary Excretion of PGF1α (pg/mg creatinine)211.2 ± 33.8105.3 ± 28.2<0.05

Eigenschaften

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVAWVBHUBDAPY-AHJNKEMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 2
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 3
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 4
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 5
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Reactant of Route 6
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.